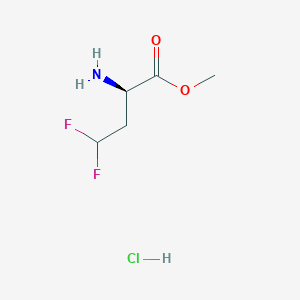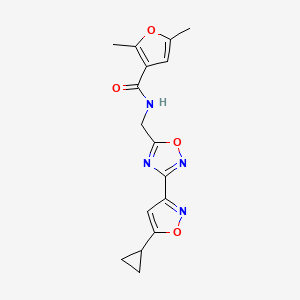
Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a butanoate backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the butanoate backbone, followed by the introduction of the amino and fluorine groups. The final step involves the formation of the hydrochloride salt to improve the compound’s properties.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives with fluorine substitutions, such as:
- Methyl (2R)-2-amino-3,3-difluoropropanoate
- Methyl (2R)-2-amino-5,5-difluoropentanoate
Uniqueness
Methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride is unique due to its specific fluorine substitution pattern and the presence of the hydrochloride salt. These features enhance its solubility, stability, and reactivity, making it distinct from other similar compounds.
特性
IUPAC Name |
methyl (2R)-2-amino-4,4-difluorobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLMGMDHRNVCAJ-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2403987.png)


![(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2403992.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)



![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
![3-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)


